Cas no 1314769-96-4 (1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)

1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 1314769-96-4
- EN300-1913873
-
- インチ: 1S/C10H8BrFO3/c11-5-3-6(8(13)7(12)4-5)10(1-2-10)9(14)15/h3-4,13H,1-2H2,(H,14,15)
- InChIKey: FDCQDMWAIWTNNC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)C1(C(=O)O)CC1)O)F
計算された属性
- せいみつぶんしりょう: 273.96408g/mol
- どういたいしつりょう: 273.96408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.5Ų
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913873-0.25g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1913873-0.5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1913873-1.0g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1913873-5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1913873-10g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1913873-0.05g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1913873-10.0g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1913873-0.1g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1913873-5.0g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1913873-2.5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314769-96-4 | 2.5g |
$1988.0 | 2023-09-17 |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acidに関する追加情報
1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid
The compound 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid (CAS No: 1314769-96-4) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid functional group. The presence of bromine, fluorine, and hydroxyl groups on the aromatic ring introduces a high degree of chemical diversity and reactivity, making it an interesting subject for both academic and industrial studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as Suzuki-Miyaura coupling and other cross-coupling reactions. These techniques allow for the controlled introduction of substituents on the aromatic ring, ensuring the desired stereochemistry and regioselectivity. The synthesis of 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid has been optimized to achieve high yields and purity, making it accessible for further research and development.
The structural features of this compound make it particularly suitable for applications in drug discovery. The cyclopropane ring is known for its unique electronic properties, which can enhance the bioavailability and pharmacokinetic profiles of drug candidates. Additionally, the presence of halogen atoms (bromine and fluorine) on the aromatic ring can modulate the compound's lipophilicity and hydrogen bonding capacity, further enhancing its potential as a lead molecule in medicinal chemistry.
Recent studies have highlighted the role of 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid in inhibiting specific enzymes associated with neurodegenerative diseases. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against beta-secretase (BACE1), a key enzyme involved in the pathogenesis of Alzheimer's disease. The hydroxyl group on the aromatic ring plays a critical role in binding to the enzyme's active site, while the cyclopropane ring contributes to the overall stability of the molecule.
Beyond its biological applications, this compound has also found utility in materials science. The carboxylic acid group can serve as a reactive site for polymerization or cross-linking reactions, enabling the creation of novel materials with tailored properties. For example, researchers at Stanford University have explored its use as a building block for synthesizing biodegradable polymers with applications in tissue engineering.
In terms of environmental impact, 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid has been studied for its biodegradation pathways under aerobic conditions. Findings from *Environmental Science & Technology* indicate that this compound undergoes rapid mineralization in soil microcosms, suggesting its potential as an eco-friendly alternative to traditional synthetic compounds.
The versatility of 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid is further underscored by its role in chemical catalysis. Its ability to act as a chiral auxiliary in asymmetric synthesis has been documented in several high-profile publications, including *Nature Chemistry*. This capability opens new avenues for producing enantiomerically pure compounds, which are essential for modern pharmaceutical development.
Looking ahead, ongoing research is focused on expanding the functionalization possibilities of this compound. Scientists are exploring methods to introduce additional functional groups or modify existing ones to enhance its reactivity and applicability across diverse chemical systems. Such efforts are expected to yield novel derivatives with even greater potential in fields ranging from biotechnology to nanotechnology.
In conclusion, 1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid (CAS No: 1314769-96
1314769-96-4 (1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid) 関連製品
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 2098077-28-0(3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 9002-98-6(Polyethylenimine)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)




